molecular formula C14H9Cl4FO B12806695 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol CAS No. 1868-91-3

2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol

Cat. No.: B12806695
CAS No.: 1868-91-3
M. Wt: 354.0 g/mol
InChI Key: YOIFHPFEVRRPJF-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms, two 4-chlorophenyl groups, and a fluorine atom attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol typically involves the reaction of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol with a fluorinating agent. Common fluorinating agents include hydrogen fluoride (HF) or other fluorine-containing compounds. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT shares structural similarities but differs in its chlorine and fluorine content.

    2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol: Lacks the fluorine atom present in 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol.

    2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol: Contains an additional chlorine atom compared to the compound .

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

1868-91-3

Molecular Formula

C14H9Cl4FO

Molecular Weight

354.0 g/mol

IUPAC Name

2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol

InChI

InChI=1S/C14H9Cl4FO/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H

InChI Key

YOIFHPFEVRRPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(Cl)Cl)O)Cl

Origin of Product

United States

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